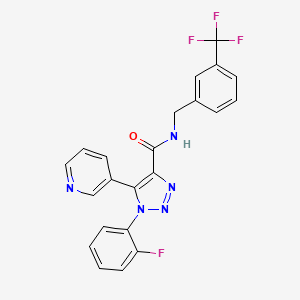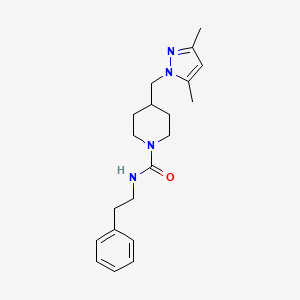
4-((3,5-dimethyl-1H-pyrazol-1-yl)methyl)-N-phenethylpiperidine-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound “4-{[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]amino}benzoic acid” is a pyrazole derivative . Pyrazole derivatives are a very important class of molecules because of their wide range of applications in various fields . They are associated with different biological activities, such as antimycobacterial, inflammatory, anticancer, antimicrobial, antibacterial, anti-tubercular activities . They are also used as a herbicide, fungicide, and insecticide .
Synthesis Analysis
The synthesis of a similar compound, “4-{[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]amino}benzoic acid”, was carried out by stirring a mixture of (3,5-dimethyl-1H-pyrazol-1-yl)methanol and 4-aminobenzoic acid in acetonitrile at room temperature for 6 days . Another compound, “4-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-4-methyl-2-phenyl-4,5-dihydrooxazole” was prepared through nucleophilic substitution reaction of the O-tosyl oxazoline derivative by heating in dimethyl sulfoxide (DMSO) and in the presence of KOH as base .
Molecular Structure Analysis
The molecular structure of a similar compound, “4-{[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]amino}benzoic acid”, was established on the basis of NMR spectroscopy (1H, 13C), MS data, and elemental analysis .
Physical And Chemical Properties Analysis
The physical and chemical properties of a similar compound, “4-{[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]amino}benzoic acid”, include a melting point of 210-212°C (CH3CN). The IR spectrum shows peaks at 3260 (s, NH), 3140, 3100, 3040, 3000, 2840, 2700, 2620, 1700 (s, C=O), 1600 (s, C=C), 1550 (s, C=N), 1420 (s, C-N), 1260 (s, -C-OH), 1150 (s) .
Scientific Research Applications
Antimycobacterial Activity
Pyrazole derivatives, including our compound, have demonstrated promising antimycobacterial properties . Researchers have explored their potential as agents against tuberculosis and other mycobacterial infections. Further studies could focus on optimizing the compound’s structure for enhanced efficacy.
Anti-Inflammatory Effects
Inflammation plays a crucial role in various diseases. Pyrazole-based compounds exhibit anti-inflammatory activity . Investigating the specific mechanisms by which our compound modulates inflammation could lead to novel therapeutic strategies.
Anticancer Potential
The compound’s phenylpiperidine moiety suggests potential anticancer activity. Researchers have observed similar pyrazole derivatives exhibiting cytotoxic effects against cancer cells . Investigating its impact on specific cancer types and elucidating its mode of action would be valuable.
Antimicrobial and Antibacterial Properties
Pyrazoles have been studied as antimicrobial and antibacterial agents . Our compound’s unique structure warrants further exploration in this context. Investigating its spectrum of activity, minimum inhibitory concentrations, and potential mechanisms of action could provide valuable insights.
Herbicidal and Fungicidal Applications
Beyond their biological activities, pyrazoles find use as herbicides and fungicides . Our compound’s phenylpiperidine scaffold might contribute to such applications. Researchers could explore its effectiveness in controlling pests and plant pathogens.
Organic Synthesis Precursor
Pyrazoles serve as versatile building blocks in organic synthesis. Our compound, with its oxazolinic precursor functionality, could be employed for synthesizing more complex molecules . Investigating its reactivity and compatibility with various reaction conditions would be essential.
properties
IUPAC Name |
4-[(3,5-dimethylpyrazol-1-yl)methyl]-N-(2-phenylethyl)piperidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28N4O/c1-16-14-17(2)24(22-16)15-19-9-12-23(13-10-19)20(25)21-11-8-18-6-4-3-5-7-18/h3-7,14,19H,8-13,15H2,1-2H3,(H,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBISRPGOMSPOMT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CC2CCN(CC2)C(=O)NCCC3=CC=CC=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-((3,5-dimethyl-1H-pyrazol-1-yl)methyl)-N-phenethylpiperidine-1-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

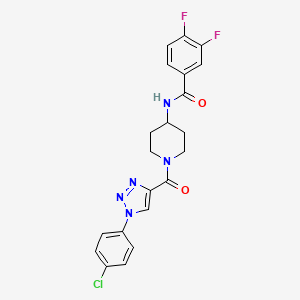

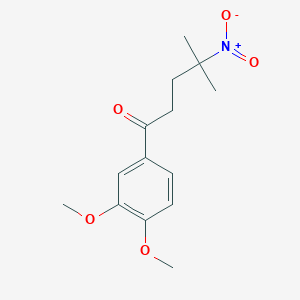
![N-(4-(6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)phenyl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide](/img/structure/B2546335.png)
![2-(3-(Diethylamino)propyl)-1-(4-methoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2546340.png)

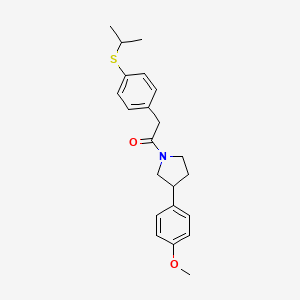
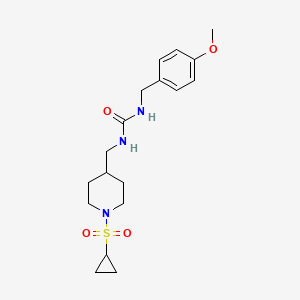
![4-[[5-[3-(2,5-dimethylpyrrol-1-yl)thiophen-2-yl]-1H-pyrazol-3-yl]imino]-6-fluorochromene-3-carbaldehyde](/img/structure/B2546345.png)
![[3-(2,5-Difluorophenyl)-1-bicyclo[1.1.1]pentanyl]methanamine](/img/structure/B2546346.png)
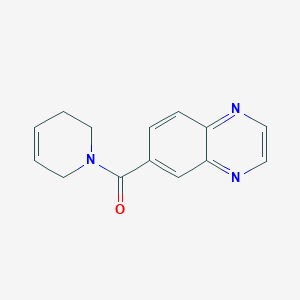
![1-[5-amino-1-(2-fluorophenyl)-1H-1,2,3-triazol-4-yl]-2,2-dimethylpropan-1-one](/img/structure/B2546351.png)
![N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide](/img/structure/B2546352.png)
